REACTION_CXSMILES
|
[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH2:8]>>[C:5]1(=[O:8])[C:6]2=[C:6]3[C:5](=[CH:3][CH:2]=[CH:1]2)[CH:4]=[CH:3][CH:2]=[C:1]3[CH2:7]1
|
Type
|
CUSTOM
|
Details
|
These components were stirred for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
EXTRACTION
|
Details
|
extraction
|
Type
|
WAIT
|
Details
|
Then, the resultant substance was kept still for 15 to 20 minutes
|
Duration
|
17.5 (± 2.5) min
|
Type
|
CUSTOM
|
Details
|
to be separated
|
Type
|
CUSTOM
|
Details
|
the upper toluene layer was recovered
|
Type
|
CUSTOM
|
Details
|
The above-extracted solution and the same amount of 4% aqueous solution of sodium hydroxide were put into a separatory funnel
|
Type
|
STIRRING
|
Details
|
shaken
|
Type
|
CUSTOM
|
Details
|
Then, the lower black liquid was removed
|
Type
|
WASH
|
Details
|
The remaining liquid was washed with water of the same amount as that of the remaining liquid
|
Type
|
CUSTOM
|
Details
|
Then, the lower layer was removed
|
Type
|
ADDITION
|
Details
|
Water was added
|
Type
|
ADDITION
|
Details
|
2 mL of hydrochloric acid was added
|
Type
|
STIRRING
|
Details
|
these components were shaken
|
Type
|
CUSTOM
|
Details
|
The lower layer was removed
|
Type
|
WASH
|
Details
|
the remaining substance was washed with water again
|
Type
|
WASH
|
Details
|
The oil layer was washed with an alkaline substance
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
DISTILLATION
|
Details
|
The concentrate was distilled at a pressure of 1 to 2 mmHg
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC2=CC=CC3=CC=CC1=C23)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |